Rocaglaol
Overview
Description
Rocaglaol is a substance used for research and development purposes . It is not advised for medicinal, household, or other uses .
Synthesis Analysis
A synthetic analogue of Rocaglaol has been developed . The synthesis process involves the use of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one .Molecular Structure Analysis
Rocaglaol is a type of flavagline, which are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . It has a molecular formula of C26H26O6 and a molecular weight of 434.48 .Chemical Reactions Analysis
Flavaglines, including Rocaglaol, are formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . Rocagloic acid is a biosynthetic precursor from which aglafoline- and rocaglamide-type cyclopentabenzofurans can be derived, while those of the rocaglaol-type are the result of decarboxylation .Physical And Chemical Properties Analysis
Rocaglaol is a powder with a molecular formula of C26H26O6 and a molecular weight of 434.48 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .Scientific Research Applications
Rocaglaol in Cancer Research
Apoptosis and Cell Cycle Arrest in Cancer Cells Rocaglaol has shown potent anticancer activity, particularly in inducing apoptosis and cell cycle arrest in cancer cells. Specifically, it has demonstrated significant effects on LNCaP cells by triggering apoptosis through the mitochondrial pathway and causing G2/M-phase cell cycle arrest. The process involves the modulation of various apoptosis-related and cell cycle-related proteins, indicating its potential as a potent anticancer drug (Mi et al., 2006). Moreover, rocaglaol and its derivatives have shown cytotoxic activity against a range of cancer cells, including colon cancer cells, with some derivatives demonstrating enhanced potency compared to standard chemotherapy agents (Yang et al., 2021).
Rocaglaol in Chemical Synthesis and Derivative Development
Synthesis and Derivative Development The synthesis of rocaglaol and its derivatives is a crucial area of study, given their biological activities. A novel α-arylation of ketones method has been developed to synthesize rocaglaol derivatives, opening pathways for creating previously inaccessible compounds (Diedrichs et al., 2005). Additionally, enantioselective syntheses of rocaglaol and related natural products have been outlined, utilizing techniques like enantioselective [3 + 2] photocycloaddition, showcasing the chemical versatility and potential for creating diverse rocaglaol-based compounds (Gerard et al., 2006).
Rocaglaol in Neuroprotective Research
Neuroprotective Properties Rocaglaol derivatives have also been studied for their neuroprotective properties. A synthetic derivative of rocaglaol displayed potent anti-inflammatory properties in vitro and exhibited significant neuroprotective activity in animal models of Parkinson's disease and traumatic brain injury. This derivative worked by inhibiting cytokine-mediated signaling pathways, demonstrating the compound's potential in treating neurodegenerative diseases (Fahrig et al., 2005).
Safety And Hazards
Rocaglaol is for R&D use only and is not advised for medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Recent research has focused on the stereodivergent total synthesis of Rocaglaol . This research has led to the development of a dual-metal-catalyzed asymmetric allylation of benzofuran-3(2H)-one, which has enabled the synthesis of eight stereoisomers of Rocaglaol . This research is expected to contribute to the understanding of the structure-activity relationships of Rocaglaol .
properties
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVZOJQBRVGMMK-HCBGRYSISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rocaglaol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.